

3-Methoxymethylphenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxymethylphenylboronic acid

Cat. No.: B125045

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxyphenylboronic Acid

Disclaimer: This technical guide provides information on 3-Methoxyphenylboronic acid, as searches for "**3-Methoxymethylphenylboronic acid**" did not yield specific results for a compound with that name and the former is likely the intended compound of interest.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 3-Methoxyphenylboronic acid, its properties, synthesis, and applications, with a focus on its role in organic synthesis.

Core Data Presentation

The physical and chemical properties of 3-Methoxyphenylboronic acid are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	10365-98-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₉ BO ₃	[1] [3] [5]
Molecular Weight	151.96 g/mol	[1] [4] [6]
Appearance	White to light beige crystalline powder	[3]
Melting Point	160-163 °C	[6]
Synonyms	(3-methoxyphenyl)boronic acid, 3-Methoxybenzeneboronic acid, m-Anisylboronic acid	[1]

Experimental Protocols

This section details key experimental procedures involving 3-Methoxyphenylboronic acid, including its synthesis and a representative application in Suzuki-Miyaura cross-coupling reactions.

1. Synthesis of 3-Methoxyphenylboronic Acid

This protocol describes a common method for the synthesis of 3-Methoxyphenylboronic acid from m-bromoanisole.[\[7\]](#)

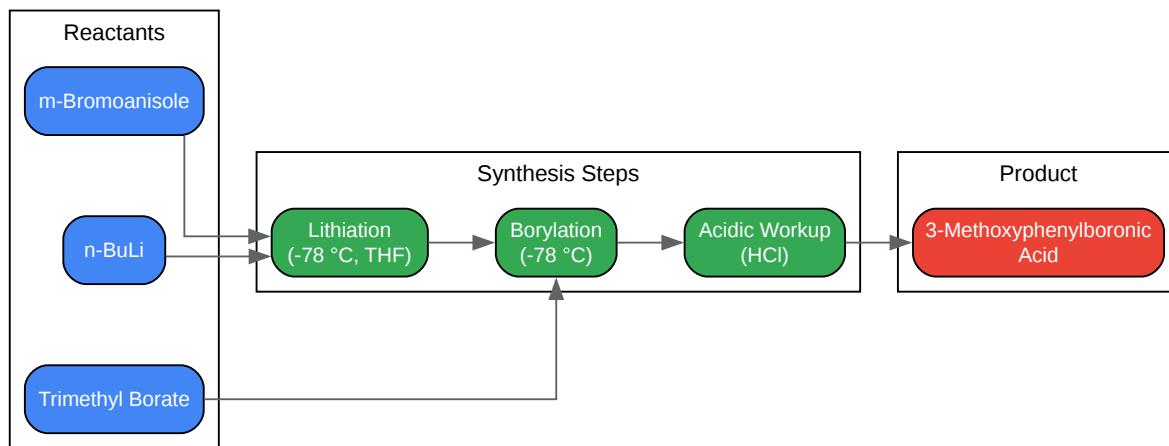
- Materials:
 - m-Bromoanisole
 - Anhydrous Tetrahydrofuran (THF)
 - n-Butyllithium (n-BuLi) in hexanes
 - Trimethyl borate
 - Hydrochloric acid (HCl)

- Ether
- Anhydrous magnesium sulfate
- Dry ice/acetone bath
- Procedure:
 - Dissolve m-bromoanisole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
 - Stir the mixture at -78 °C for 1 hour.
 - Add trimethyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding aqueous HCl (e.g., 2M) until the solution is acidic.
 - Extract the aqueous layer with ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the organic phase under reduced pressure to yield the crude product.
 - Recrystallize the crude product from a suitable solvent system (e.g., water or ether/hexanes) to obtain pure 3-Methoxyphenylboronic acid.

2. Suzuki-Miyaura Cross-Coupling Reaction

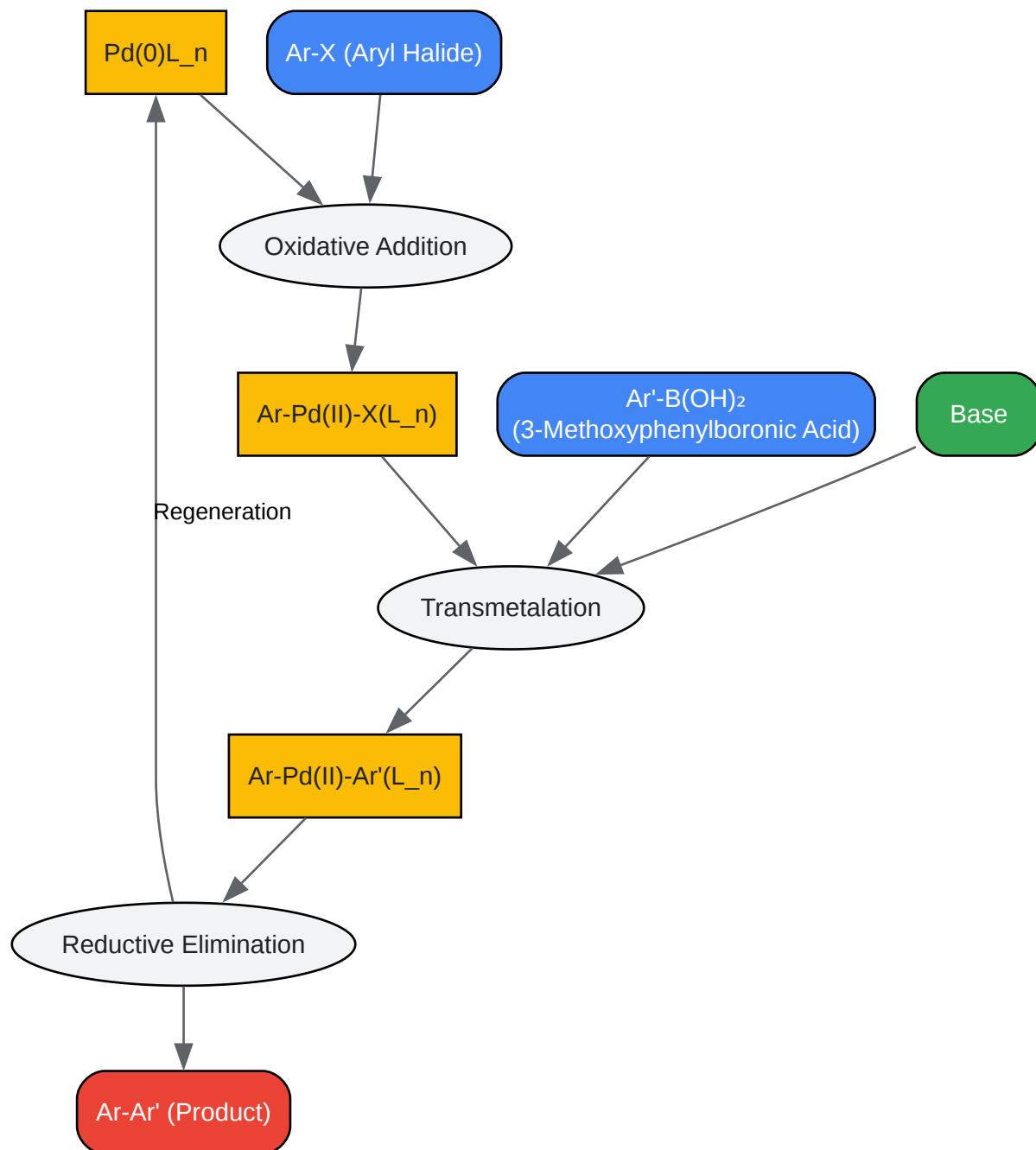
3-Methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^{[8][9]} This protocol provides a general procedure for the coupling of an aryl halide with 3-Methoxyphenylboronic acid.^[10]

- Materials:


- Aryl halide (e.g., aryl bromide or iodide)
- 3-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4 , 2.0 equiv)
- Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

- Procedure:

- In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent and the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC/MS, usually 4-24 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.


Mandatory Visualization

The following diagrams illustrate key processes related to 3-Methoxyphenylboronic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-Methoxyphenylboronic acid.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 3-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 5. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Methoxymethylphenylboronic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125045#3-methoxymethylphenylboronic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com